NS1643

描述

它已被广泛研究,以了解其对各种钾通道的影响,包括 Kv11.1、Kv11.2 和 Kv11.3 。由于其调节离子通道活性的能力,该化合物在电生理学和药理学领域尤为重要。

准备方法

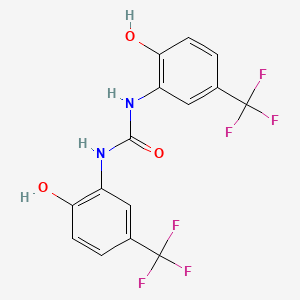

合成路线和反应条件: NS1643 是通过多步有机合成过程合成的。 关键步骤包括 2-羟基-5-三氟甲基苯胺与光气反应生成相应的异氰酸酯,然后与另一当量的 2-羟基-5-三氟甲基苯胺反应得到最终产物 。

工业生产方法: 虽然 this compound 的具体工业生产方法没有被广泛记录,但其合成通常遵循大规模有机合成的原则,以确保高纯度和高收率。 该化合物通常使用高效液相色谱 (HPLC) 纯化,以达到 ≥98% 的纯度 。

化学反应分析

Effects on K<sub>V</sub>(erg3) Channels

NS1643 activates rat K<sub>V</sub>11.3 channels expressed in CHO cells in a dose-dependent manner, with maximal current increasing effects observed at 10 µM .

| Concentration of this compound (µM) | Effect on Steady-State Outward Current | Voltage Dependence of Activation | Activation Kinetics | Deactivation Kinetics |

|---|---|---|---|---|

| 10 | Increased by approximately 80% | Shift to more negative potentials by about 15 mV | Accelerated | Slowed |

| 20 | Less current increase | Reversal of left shift; decreased voltage sensitivity | Slowing of activation | Pronounced slowing |

The effects of this compound on K<sub>V</sub>11.3 macroscopic current result from changes in biophysical properties . At 20 µM, initial current activation is evident, but with longer drug presence, antagonistic effects take over, leading to a partial reversal of sustained current increase and near disappearance of the initial current peak .

Interaction with hERG Channels

This compound interacts around L529 of hERG to alter voltage sensor coupling . The presence of this compound within its binding pocket primarily modifies activation and deactivation gating of hERG channels . A concentration of 30 µM of this compound has been shown to cause near-maximal effects on wild-type (WT) hERG1 activation in oocytes .

Molecular Docking

In molecular docking studies, the chemical coordinates of this compound were docked to the channel using GLIDE/INDUCED FIT DOCKING programs .

Effects on Deactivation Time Constants

This compound affects the deactivation time constants of K<sub>V</sub>11.3 channels .

| This compound Concentration (µM) | τ deact at -120 mV (ms) | τ deact at -90 mV (ms) |

|---|---|---|

| Control | 12.5 ± 0.4 | 26.5 ± 0.5 |

| 1 | 17.1 ± 2.2 | 42.1 ± 3.2 |

A higher concentration of 20 µM this compound induced a pronounced slowing of deactivation .

科学研究应用

Cardiovascular Applications

NS1643 has been extensively studied for its effects on cardiac ion channels, particularly its role in modulating hERG currents.

Case Study: Long QT Syndrome

A study highlighted the potential of this compound in treating inherited LQT2 by demonstrating its ability to enhance ion currents in cells co-expressing G604S-WT hERG channels. This activation leads to improved cardiac repolarization dynamics .

Oncology Applications

This compound's role extends into cancer research, where it has been investigated for its effects on cell proliferation.

Inhibition of Cancer Cell Proliferation

- Breast Cancer Studies : Research has shown that this compound can inhibit the proliferation of breast cancer cells by affecting cell cycle dynamics. Specifically, it induces a G1 phase arrest and reduces the S phase population in MDA-MB-231 cells .

- Mechanistic Insights : The treatment with this compound resulted in decreased levels of cyclin E2 and cyclin A2, proteins essential for cell cycle progression, thus supporting its potential as an anti-cancer agent .

Case Study: Glioma Treatment

A study on glioma cells indicated that this compound significantly inhibited invasive behavior and could be considered for clinical management strategies in glioma patients .

Neuroscience Applications

This compound's impact on neuronal ion channels presents intriguing possibilities in neuroscience.

Neuroprotective Effects

Research suggests that this compound may provide neuroprotective benefits by modulating potassium channel activity in neurons. This modulation can influence neuronal excitability and potentially protect against neurodegenerative processes.

Case Study: Mechanosensitivity of Ion Channels

A study explored the mechanosensitivity of ion channels activated by this compound, indicating its role in cellular responses to mechanical stimuli . This aspect is critical for understanding how this compound could affect neuronal health and function.

Data Summary Table

作用机制

NS1643 通过与 hERG 钾通道上的特定位点结合发挥其作用,导致激活和失活的电压依赖性发生变化。 这会导致外向钾电流增加,从而有助于稳定心肌动作电位 。 该化合物还影响通道的门控动力学,加速激活并减缓失活 。

相似化合物的比较

NS1643 在 hERG 激活剂中是独一无二的,因为它对 Kv11 家族的不同成员具有不同的影响。 虽然其他激活剂,如 ztz240 和 E-4031,也靶向 hERG 通道,但 this compound 已被证明对 Kv11.3 通道具有更明显的影响 。 此外,this compound 增强 KCNQ 通道的能力使其有别于其他 hERG 激活剂 。

类似化合物:

- ztz240

- E-4031

- CB-DMB

- FH535

This compound 的独特特性和广泛的应用范围使其成为基础和应用科学研究中宝贵的工具。

生物活性

NS1643 is a synthetic compound primarily recognized as an activator of the human ether-a-go-go-related gene (hERG) potassium channels, specifically Kv11.1. Its biological activity has been extensively studied in various contexts, including cancer biology, cardiac function, and neurological disorders. This article will explore the compound's mechanisms of action, effects on cell proliferation, and its potential therapeutic applications.

This compound enhances potassium currents through the hERG channels, which play a crucial role in cardiac repolarization. The compound has been shown to activate KCNQ channels and modulate ion currents in neuronal cells, particularly KCNQ2 and KCNQ4 channels, which are associated with epilepsy and long QT syndrome (LQT2) .

Key Findings:

- Activation of hERG Channels : this compound significantly increases ion current amplitude and alters the inactivation dynamics of hERG channels . For instance, it has an EC50 value ranging from 10.5 µM to 20 µM for hERG activation .

- KCNQ Channel Modulation : The compound shifts the voltage for reaching maximum conductance in KCNQ2 channels, indicating its potential role in treating epilepsy by enhancing neuronal excitability .

Effects on Cancer Cell Proliferation

Recent studies have highlighted this compound's potential as an anti-cancer agent, particularly in breast cancer models. The compound inhibits cell proliferation through several mechanisms:

- Cell Cycle Regulation : this compound treatment leads to a significant reduction in cyclin E2 levels, which is critical for G1-S phase transition. This downregulation is linked to increased degradation via the ubiquitin-proteasome pathway .

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound decreases the expression of mesenchymal markers (e.g., Vimentin, N-cadherin) while increasing epithelial markers (e.g., E-cadherin). This suggests a reversal of EMT, which is crucial for cancer metastasis .

- Impact on Stemness : The compound reduces the formation of mammospheres in breast cancer cell lines, indicating a decrease in stem-like characteristics associated with aggressive tumor behavior .

Table 1: Summary of this compound Effects on Cancer Cell Lines

In Vivo Studies

In preclinical models using MDA-MB-231 breast cancer xenografts, this compound demonstrated significant tumor growth inhibition without notable toxicity to the host animals. The study showed that this compound effectively reduced metastatic spread by inhibiting cell motility and altering EMT processes .

Neurological Implications

This compound's role in modulating KCNQ channels presents implications for treating neurological conditions such as epilepsy. Its ability to enhance neuronal excitability while maintaining cardiac safety profiles positions it as a candidate for further exploration in clinical settings .

属性

IUPAC Name |

1,3-bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6N2O3/c16-14(17,18)7-1-3-11(24)9(5-7)22-13(26)23-10-6-8(15(19,20)21)2-4-12(10)25/h1-6,24-25H,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFVQMRYJZHGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436481 | |

| Record name | N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448895-37-2 | |

| Record name | NS-1643 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448895372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS1643 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NS-1643 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I579CNG0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NS1643 primarily acts as a potent activator of the hERG1 potassium channel, a protein crucial for regulating cardiac action potential duration. It achieves this by binding to a pocket near the extracellular ends of the S5/S6 segments of two adjacent hERG1 channel subunits. This binding leads to a shift in the voltage-dependence of inactivation to more positive potentials, effectively enhancing hERG1 currents. The downstream effects of this activation include:

- Shortened action potential duration: This is a direct consequence of increased hERG1 currents leading to faster repolarization.

- Suppression of arrhythmias: By enhancing repolarization, this compound can counteract the effects of factors that prolong the QT interval and increase the risk of arrhythmias.

- Modulation of cellular processes: Research indicates that this compound can influence cellular processes such as autophagy, senescence, and epithelial-mesenchymal transition (EMT) in certain cancer cells.

ANone: this compound, also known as 1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea, is a diphenylurea compound. Unfortunately, specific spectroscopic data isn't readily available in the provided research papers.

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and don't delve into its material compatibility or stability under various conditions outside of a biological context.

ANone: this compound is primarily recognized for its interaction with ion channels and its role as a pharmacological tool compound. The provided research papers don't indicate any catalytic properties or applications outside of its pharmacological activity.

ANone: Yes, computational methods have been employed to understand this compound's mechanism of action.

- In silico docking: This technique helped predict potential binding sites of this compound on the hERG1 channel, guiding further mutagenesis studies.

- Kinetic modeling: This approach, combined with electrophysiological data, provided insights into how this compound alters the gating kinetics of hERG1 channels.

ANone: Research has identified key structural features influencing this compound's activity:

- Trifluoromethyl groups: These substituents contribute to potency, possibly through interactions within the binding site.

- Mutations in hERG1: Specific mutations can alter this compound sensitivity, highlighting important residues for binding and/or modulating the drug's effect.

- Analog development: Studies exploring this compound analogs can provide further insights into the SAR and help optimize its pharmacological properties.

ANone: The provided research papers primarily focus on the compound's mechanism of action and its effects on various biological systems. Information regarding SHE regulations and compliance is not discussed in these papers.

ANone: While the research primarily focuses on this compound's electrophysiological effects, some information on its PK/PD can be gleaned:

- Route of administration: Studies have used intravenous infusion and intraperitoneal injections of this compound.

- Effective concentrations: Effects on hERG1 are observed in the micromolar range, with reported EC50 values varying depending on the experimental system.

- Duration of action: The effects of this compound appear to be reversible, with action potential duration returning to baseline upon washout.

ANone: this compound has demonstrated efficacy in both in vitro and in vivo models:

- In vitro: Increased hERG current in heterologous expression systems (Xenopus oocytes, HEK293 cells) and native cardiomyocytes.

- In vivo: Shortened QT intervals and suppression of arrhythmias in rabbit models of acquired long QT syndrome. Effects on pain responses in mouse models, likely through modulation of voltage-gated sodium channels.

ANone: While the focus of the provided papers is primarily on the electrophysiological effects and potential therapeutic applications of this compound, limited information on its toxicology is available.

- Cardiac effects: One study noted a decrease in dp/dt (a measure of cardiac contractility) in rabbits treated with this compound, suggesting potential negative inotropic effects.

- Arrhythmia risk: Excessive shortening of action potential duration, particularly at high concentrations of this compound, can increase the risk of arrhythmias.

ANone: The provided research papers primarily focus on characterizing the pharmacological effects of this compound and do not delve into specific drug delivery or targeting strategies.

A: The research primarily focuses on the electrophysiological effects of this compound. While some electrocardiogram parameters like JT peak interval and JT area have been explored as potential biomarkers for arrhythmia risk with QT-shortening agents, they are not specific to this compound. Further research is needed to identify specific biomarkers for this compound efficacy or adverse effects.

ANone: The provided research papers primarily focus on the compound's biological activity and do not discuss its environmental impact or degradation pathways.

ANone: The provided research papers do not offer detailed information on dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, recycling, research infrastructure, or historical context related to this compound.

ANone: The discovery and characterization of this compound as a hERG1 activator represents a significant milestone in the field of cardiac electrophysiology. Its identification as a potential therapeutic agent for long QT syndrome and other cardiac arrhythmias has spurred research into hERG activators as a new class of antiarrhythmic drugs.

A: this compound research demonstrates cross-disciplinary synergy between pharmacology, electrophysiology, and computational modeling. Its effects on cancer cells have sparked interest in exploring its potential as an anti-cancer agent, highlighting its relevance across different fields of biomedical research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。